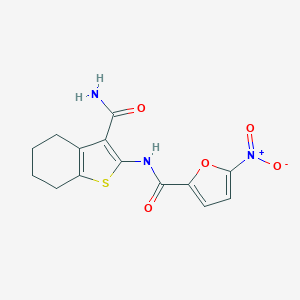

![molecular formula C19H17ClN2O2S B245009 N-[4-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B245009.png)

N-[4-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[4-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide, also known as BCTC, is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by various stimuli, such as heat, capsaicin, and acid. BCTC has been widely used as a tool compound to investigate the physiological and pathological roles of TRPV1 in various systems.

Mécanisme D'action

N-[4-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide acts as a selective antagonist of TRPV1. TRPV1 is a non-selective cation channel that is activated by various stimuli, such as heat, capsaicin, and acid. N-[4-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide binds to a specific site on TRPV1 and prevents the channel from opening in response to these stimuli. This results in the inhibition of TRPV1-mediated responses, such as pain sensation and inflammation.

Biochemical and Physiological Effects:

N-[4-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-[4-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide inhibits TRPV1-mediated calcium influx and release of neuropeptides, such as substance P and calcitonin gene-related peptide. In vivo studies have shown that N-[4-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide reduces pain behavior in various animal models of inflammatory and neuropathic pain. N-[4-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide has also been shown to reduce inflammation in various animal models of acute and chronic inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using N-[4-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide in lab experiments is its selectivity for TRPV1. N-[4-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide has minimal off-target effects and does not affect other ion channels or receptors. This allows researchers to specifically investigate the role of TRPV1 in various systems without confounding effects from other ion channels or receptors. However, one of the limitations of using N-[4-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide is its relatively low potency compared to other TRPV1 antagonists, such as SB-705498 and AMG-517. This requires higher concentrations of N-[4-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide to achieve complete inhibition of TRPV1-mediated responses.

Orientations Futures

There are several future directions for the use of N-[4-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide in scientific research. One direction is the investigation of the role of TRPV1 in cancer biology. TRPV1 has been shown to be expressed in various cancer cells and to promote cancer cell proliferation and survival. N-[4-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide may be used to investigate the therapeutic potential of TRPV1 antagonists in cancer treatment. Another direction is the investigation of the role of TRPV1 in cardiovascular function. TRPV1 has been shown to regulate blood pressure and heart rate. N-[4-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide may be used to investigate the potential of TRPV1 antagonists in the treatment of cardiovascular diseases. Finally, N-[4-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide may be used in the development of novel TRPV1 antagonists with higher potency and selectivity.

Méthodes De Synthèse

N-[4-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide can be synthesized by a multi-step process starting from 3-chlorobenzoic acid. The first step is the conversion of 3-chlorobenzoic acid to 3-chlorobenzoyl chloride, which is then reacted with 4-aminobutanamide to give N-[4-(chlorocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide. This intermediate is further reacted with 4-aminobutyric acid to give N-[4-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide.

Applications De Recherche Scientifique

N-[4-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide has been used in various scientific research applications. One of the major applications of N-[4-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide is in the investigation of the physiological and pathological roles of TRPV1. TRPV1 is expressed in various tissues and plays important roles in pain sensation, thermoregulation, and inflammation. N-[4-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide has been shown to inhibit TRPV1-mediated responses in various systems, including sensory neurons, dorsal root ganglia, and spinal cord. N-[4-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide has also been used to investigate the role of TRPV1 in cancer biology, cardiovascular function, and gastrointestinal function.

Propriétés

Formule moléculaire |

C19H17ClN2O2S |

|---|---|

Poids moléculaire |

372.9 g/mol |

Nom IUPAC |

N-[4-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide |

InChI |

InChI=1S/C19H17ClN2O2S/c1-2-5-16(23)21-12-8-10-13(11-9-12)22-19(24)18-17(20)14-6-3-4-7-15(14)25-18/h3-4,6-11H,2,5H2,1H3,(H,21,23)(H,22,24) |

Clé InChI |

GLGZBZPOKQEEEM-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |

SMILES canonique |

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]naphthalene-1-carboxamide](/img/structure/B244927.png)

![N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide](/img/structure/B244928.png)

![N-[3-methoxy-4-(pentanoylamino)phenyl]thiophene-2-carboxamide](/img/structure/B244929.png)

![N-[2-methoxy-4-(propanoylamino)phenyl]pentanamide](/img/structure/B244930.png)

![5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B244931.png)

![5-(2,5-dichlorophenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide](/img/structure/B244933.png)

![2-chloro-5-iodo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B244934.png)

![3,4-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B244935.png)

![3-fluoro-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B244938.png)

![3-bromo-4-ethoxy-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B244940.png)

![N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B244943.png)

![Methyl 5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B244949.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-naphthamide](/img/structure/B244950.png)